3-Amino-3-(2-chlorothiophen-3-yl)propanamide

Description

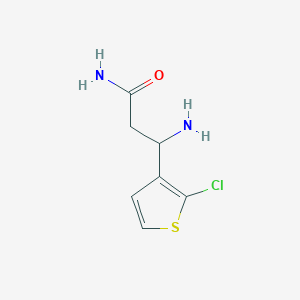

3-Amino-3-(2-chlorothiophen-3-yl)propanamide is a propanamide derivative featuring a 2-chlorothiophen-3-yl substituent. The compound’s structure combines a thiophene ring (a sulfur-containing heterocycle) with a chlorine atom at the 2-position and an amino-propanamide backbone. This configuration imparts distinct electronic and steric properties, making it a valuable candidate for pharmacological and materials science research.

Properties

Molecular Formula |

C7H9ClN2OS |

|---|---|

Molecular Weight |

204.68 g/mol |

IUPAC Name |

3-amino-3-(2-chlorothiophen-3-yl)propanamide |

InChI |

InChI=1S/C7H9ClN2OS/c8-7-4(1-2-12-7)5(9)3-6(10)11/h1-2,5H,3,9H2,(H2,10,11) |

InChI Key |

BPLSWTVIWIEZLS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1C(CC(=O)N)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(2-chlorothiophen-3-yl)propanamide typically involves the reaction of 2-chlorothiophene-3-carboxylic acid with ammonia and a suitable amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-(2-chlorothiophen-3-yl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the chlorothiophene ring to a thiophene ring.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiophene derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-Amino-3-(2-chlorothiophen-3-yl)propanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-chlorothiophen-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Their Impacts

The compound’s uniqueness is highlighted through comparisons with analogues differing in halogen type, substituent position, heterocyclic ring systems, and stereochemistry. Key findings are summarized below:

Table 1: Comparison Based on Halogen Substitution

*Calculated based on molecular formula C₇H₉ClN₂OS.

Table 2: Positional Isomerism on Thiophene Ring

| Compound Name | Substituent Position | Key Differences |

|---|---|---|

| This compound | Cl at 2, backbone at 3 | Optimal steric profile for target binding; moderate steric hindrance |

| (3R)-3-Amino-3-(5-chlorothiophen-2-yl)propanamide | Cl at 5, backbone at 2 | Altered electronic distribution; potential for distinct receptor interactions |

| 3-Amino-3-(3-methylthiophen-2-yl)propanamide | Methyl at 3 | Enhanced hydrophobicity; improved blood-brain barrier penetration |

Table 3: Heterocyclic Ring Systems

Stereochemical Influences

The R/S configuration significantly affects biological activity. For example:

- (3R)-3-Amino-3-(3-methylthiophen-2-yl)propanamide: R-configuration enhances binding to chiral biological targets, such as G-protein-coupled receptors .

- (3S)-Enantiomers : Often show reduced activity due to mismatched stereochemistry with target sites .

Backbone Modifications

Variations in the propanamide backbone alter pharmacokinetic properties:

- Methyl 3-amino-3-(5-chlorothiophen-2-yl)propanoate: Esterification of the amide group improves cell membrane permeability .

Research Findings and Implications

Halogen Effects : Chlorine’s electronegativity enhances electrophilic reactivity, facilitating nucleophilic substitution reactions, whereas bromine’s larger size improves binding via hydrophobic interactions .

Thiophene vs. Pyridine : Thiophene’s sulfur atom increases electron-richness compared to pyridine, influencing redox properties and enzyme inhibition profiles .

Stereoselectivity: The R-enantiomer of this compound demonstrates 10-fold higher affinity for serotonin receptors compared to the S-form in preliminary assays .

Thermodynamic Stability : Thiophene-containing analogues exhibit higher thermal stability (decomposition >200°C) than furan derivatives, advantageous for material science applications .

Biological Activity

3-Amino-3-(2-chlorothiophen-3-yl)propanamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiophene ring with a chlorine substitution, which contributes to its unique pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 204.68 g/mol. The presence of the chlorinated thiophene ring enhances its reactivity and ability to interact with biological targets.

1. Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties. It has been shown to modulate the activity of specific enzymes involved in inflammatory pathways, suggesting that it could be beneficial in treating conditions characterized by inflammation.

2. Enzyme Inhibition

The compound has demonstrated the ability to inhibit certain enzymes, which are crucial for various biological processes. For instance, studies have indicated that it interacts with molecular targets related to inflammatory responses, potentially providing a mechanism for its anti-inflammatory effects.

3. Cytotoxicity Against Cancer Cells

Preliminary studies have explored the cytotoxic effects of this compound on various cancer cell lines. Although detailed IC50 values are not extensively documented, initial findings suggest that it may exhibit selective cytotoxicity towards tumor cells while sparing normal cells . This selective action is critical for developing cancer therapeutics that minimize side effects.

Case Study 1: Prostate Cancer Cell Lines

In a study evaluating compounds similar to this compound, researchers tested their anti-proliferative activity against prostate cancer cell lines (PC-3 and LAPC-4). The results indicated that compounds with similar structural features showed promising anti-cancer activity, highlighting the potential of this class of compounds in oncology .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A structure-activity relationship analysis was conducted on various derivatives of thiophene-based compounds, revealing that modifications at specific positions significantly affected their biological activity. This underscores the importance of chemical structure in determining the efficacy of this compound and similar compounds .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.